molecular formula C22H19ClF2N2O B6109865 3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-(3,3-DIPHENYLPROPYL)UREA

3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-(3,3-DIPHENYLPROPYL)UREA

Cat. No.: B6109865
M. Wt: 400.8 g/mol
InChI Key: YKUIIXNZSIPXQQ-UHFFFAOYSA-N
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Description

3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-(3,3-DIPHENYLPROPYL)UREA is a synthetic organic compound characterized by the presence of a urea functional group attached to a chlorinated and fluorinated phenyl ring, as well as a diphenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-(3,3-DIPHENYLPROPYL)UREA typically involves the following steps:

    Formation of the Phenyl Urea Core: The initial step involves the reaction of 2-chloro-4,5-difluoroaniline with an isocyanate derivative to form the phenyl urea core. This reaction is usually carried out in the presence of a base such as triethylamine under an inert atmosphere.

    Introduction of the Diphenylpropyl Group: The next step involves the alkylation of the phenyl urea core with a diphenylpropyl halide. This reaction is typically performed in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-(3,3-DIPHENYLPROPYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The chlorinated and fluorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like DMF.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophilic groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-(3,3-DIPHENYLPROPYL)UREA has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Due to its unique chemical structure, the compound is explored for use in the synthesis of advanced materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-(3,3-DIPHENYLPROPYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-(3,3-DIPHENYLPROPYL)CARBAMATE: Similar structure but with a carbamate functional group instead of a urea group.

    3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-(3,3-DIPHENYLPROPYL)AMINE: Similar structure but with an amine functional group instead of a urea group.

Uniqueness

3-(2-CHLORO-4,5-DIFLUOROPHENYL)-1-(3,3-DIPHENYLPROPYL)UREA is unique due to the presence of both chlorinated and fluorinated phenyl rings, as well as the diphenylpropyl moiety. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-chloro-4,5-difluorophenyl)-3-(3,3-diphenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF2N2O/c23-18-13-19(24)20(25)14-21(18)27-22(28)26-12-11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,13-14,17H,11-12H2,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUIIXNZSIPXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)NC2=CC(=C(C=C2Cl)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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